2-(4-chlorophenyl)-N'-[(E)-(4-cyanophenyl)methylidene]acetohydrazide
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Overview
Description
2-(4-chlorophenyl)-N’-[(E)-(4-cyanophenyl)methylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a chlorophenyl group and a cyanophenyl group linked through an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N’-[(E)-(4-cyanophenyl)methylidene]acetohydrazide typically involves the condensation reaction between 2-(4-chlorophenyl)acetohydrazide and 4-cyanobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
Preparation of 2-(4-chlorophenyl)acetohydrazide: This intermediate can be synthesized by reacting 4-chlorophenylacetic acid with hydrazine hydrate in the presence of a catalyst such as acetic acid.
Condensation Reaction: The 2-(4-chlorophenyl)acetohydrazide is then reacted with 4-cyanobenzaldehyde in ethanol under reflux conditions to yield the desired product.
Industrial Production Methods
While the laboratory synthesis of 2-(4-chlorophenyl)-N’-[(E)-(4-cyanophenyl)methylidene]acetohydrazide is well-documented, industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).
Major Products
Oxidation: Oxidized derivatives of the hydrazide moiety.
Reduction: Amino derivatives from the reduction of the nitrile group.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-chlorophenyl)-N’-[(E)-(4-cyanophenyl)methylidene]acetohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of both chlorophenyl and cyanophenyl groups suggests that it could interact with multiple biological targets, making it a versatile scaffold for drug design.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N’-[(E)-(4-cyanophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The hydrazide moiety can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)acetohydrazide: Lacks the cyanophenyl group, making it less versatile in terms of chemical reactivity.
N’-(4-cyanophenyl)methylidene]acetohydrazide: Lacks the chlorophenyl group, which may reduce its biological activity.
4-chlorobenzaldehyde: A simpler compound that can be used as a precursor in the synthesis of more complex molecules.
Uniqueness
2-(4-chlorophenyl)-N’-[(E)-(4-cyanophenyl)methylidene]acetohydrazide is unique due to the presence of both chlorophenyl and cyanophenyl groups. This dual functionality allows for a broader range of chemical reactions and potential applications in various fields. Its structure provides a balance between reactivity and stability, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H12ClN3O |
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Molecular Weight |
297.74 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[(E)-(4-cyanophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H12ClN3O/c17-15-7-5-12(6-8-15)9-16(21)20-19-11-14-3-1-13(10-18)2-4-14/h1-8,11H,9H2,(H,20,21)/b19-11+ |
InChI Key |
SRUQRMQXVBYCBZ-YBFXNURJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CC(=O)N/N=C/C2=CC=C(C=C2)C#N)Cl |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NN=CC2=CC=C(C=C2)C#N)Cl |
Origin of Product |
United States |
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